molecular formula C26H26N2OS B2663393 N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681275-91-2

N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2663393
M. Wt: 414.57
InChI Key: JZFWPXWKRTXCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, commonly referred to as DIM-SA, is a novel compound that has been developed for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in various fields of research.

Scientific Research Applications

High Sensitivity Analysis of Proteins

A study by Qiao et al. (2009) developed a water-soluble sulfo-3H-indocyanine dye for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This method significantly improved detection sensitivity for protein analysis, demonstrating potential for detecting low abundance proteins and quantitative protein analysis (Qiao et al., 2009).

Sulfamoylation of Hydroxyl Groups

Okada et al. (2000) described an efficient method for the sulfamoylation reaction of hydroxyl groups, which could be applied to a wide range of hydroxyl-containing compounds. This method achieved high yields without the need for a base, suggesting applications in chemical synthesis where sulfamoylation is desired (Okada et al., 2000).

Glutaminase Inhibitors

Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs as glutaminase inhibitors. These compounds were designed to improve drug-like properties and solubility while retaining potency, indicating potential applications in therapeutic interventions targeting glutaminase (Shukla et al., 2012).

Antibacterial and Enzyme Inhibition

Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides with potential antibacterial properties and moderate inhibitors of α-chymotrypsin enzyme. These compounds demonstrated promising antibacterial activity against various bacterial strains, suggesting applications in developing new antibacterial agents (Siddiqui et al., 2014).

Vibrational Spectroscopy and Quantum Computational Approach

Mary et al. (2022) characterized an antiviral active molecule using vibrational spectroscopy and computational methods. Their study highlighted the importance of vibrational signatures in identifying and understanding the behavior of biologically active compounds, suggesting a methodological approach that could be applicable to the study of "N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" (Mary et al., 2022).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-18-8-6-10-21(14-18)15-28-16-25(22-11-4-5-13-24(22)28)30-17-26(29)27-23-12-7-9-19(2)20(23)3/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWPXWKRTXCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

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